molecular formula C4H7ClO2 B1585872 3-Methoxypropanoyl chloride CAS No. 4244-59-1

3-Methoxypropanoyl chloride

Cat. No. B1585872
CAS RN: 4244-59-1
M. Wt: 122.55 g/mol
InChI Key: JSMDUOFOPDSKIQ-UHFFFAOYSA-N
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Description

3-Methoxypropanoyl chloride is a chemical compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.55 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropanoyl chloride consists of a propionyl group (a three-carbon chain) attached to a chlorine atom and a methoxy group (CH3O-) . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Methoxypropanoyl chloride is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 135.1±23.0 °C at 760 mmHg . The compound has a vapor pressure of 7.9±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.3±3.0 kJ/mol . The compound has a refractive index of 1.412 .

Scientific Research Applications

  • Characterization of Chemical Structures : Eyley, Heaney, and Sodhi (1987) demonstrated that 3‐Methoxycarbonylpropanoyl chloride can interact with Lewis acids to form carbenium ions, which are important in organic synthesis and can be characterized using 13C NMR spectroscopy. This study contributes to understanding the structural and reactive properties of similar compounds in chemical reactions (Eyley, Heaney, & Sodhi, 1987).

  • Polymer Synthesis and Modification : Research by Sobolčiak et al. (2013) explored the synthesis of a novel cationic polymer, which involved the transformation of photolabile pendant moieties into zwitterionic carboxybetaine form. This research is significant for developing polymers with switchable properties, useful in various applications including DNA condensation and antibacterial activities (Sobolčiak et al., 2013).

  • Hyperbranched Polyesters and UV Light Reactions : Kricheldorf, Bolender, and Wollheim (1999) discussed the synthesis of star-shaped, hyperbranched polyesters, where 3,5-Bis(trimethylsiloxy)benzoyl chloride was used in polymerization. This study is relevant for developing materials with controlled polymerization and specific end-group modifications, which have potential applications in material science and engineering (Kricheldorf, Bolender, & Wollheim, 1999).

  • Photochemical Production of Methyl Chloride : Moore (2008) found that the methoxy group in molecules similar to 3-Methoxypropanoyl chloride can lead to the production of methyl chloride through photochemical reactions. This research has implications for understanding environmental chemistry, particularly in marine sources of methyl chloride (Moore, 2008).

  • Enantiomeric Separation in Capillary Electrophoresis : Dai et al. (2012) developed a novel cationic cyclodextrin for use in capillary electrophoresis. This research is significant for chiral separation in analytical chemistry, which is crucial in pharmaceuticals and other industries (Dai et al., 2012).

  • Chemical Synthesis and Derivatization : Tsuruta and Kohashi (1987) described the use of 3-(2-phthalimidyl)benzoyl chloride and similar compounds as derivatization reagents for hydroxyl and amino compounds. This application is vital for enhancing the detectability of these functional groups in chromatographic analysis (Tsuruta & Kohashi, 1987).

Safety And Hazards

3-Methoxypropanoyl chloride is classified as a dangerous substance. It is highly flammable and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-methoxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-7-3-2-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMDUOFOPDSKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374889
Record name 3-methoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropanoyl chloride

CAS RN

4244-59-1
Record name 3-methoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Nudelman, RJ McCaully - The Journal of Organic Chemistry, 1977 - ACS Publications
Penicillin sulfoxides are converted to 3-halo-3-methylcepham-4-carboxylic acid esters or the corresponding ce-phem derivatives by heating thepenicillin sulfoxide precursor in the …
Number of citations: 6 pubs.acs.org
MM Vasbinder, B Aquila, M Augustin… - Journal of Medicinal …, 2013 - ACS Publications
… The title compound was synthesized from 1-(4-bromophenyl)ethylamine and 3-methoxypropanoyl chloride using a method analogous to that of 17. LC–MS: m/z 287. …
Number of citations: 38 pubs.acs.org
SC Welch, CP Hagan, JH Kim… - The Journal of Organic …, 1977 - ACS Publications
Stereoselective total syntheses of diterpene resin acids (±)-callitrisic acid (1) and (i)-podocarpic acid (2) are described. The synthetic approach to bothnatural products utilizes a highly …
Number of citations: 38 pubs.acs.org
C Weber, M Sipos, A Paczal, B Balint… - Journal of Medicinal …, 2021 - ACS Publications
… To the resulting mixture, 0.120 g of 3-methoxypropanoyl chloride (0.97 mmol) dissolved in 10 mL of THF was added dropwise. The reaction mixture was left to warm to room temperature…
Number of citations: 23 pubs.acs.org
GH Kuo, C Prouty, A Wang, S Emanuel… - Journal of medicinal …, 2005 - ACS Publications
… Replacing acetoxyacetyl chloride with 3-methoxypropanoyl chloride and following the same procedure as in the preparation of 44 gave 46 as an off-white solid: 26% yield; 1 H NMR (…
Number of citations: 44 pubs.acs.org
A Carrasquillo - 1971 - search.proquest.com
… The structure of 22 was ascertained by making an authentic sample from benzene, 3-methoxypropanoyl chloride and aluminum trichloride in the usual way and showing its …
Number of citations: 4 search.proquest.com
K El Chami - 2022 - search.proquest.com
Metal-catalyzed coupling reactions with carbon monoxide offer one of the most efficient methods for the introduction of a carbonyl-containing functionality into organic products. While …
Number of citations: 0 search.proquest.com
M Bengtson - 2002 - scholarworks.umt.edu
Natural products have long been a source of compounds of medicinal value/A wide range of biologically active secondary metabolites has been identified by screening for antibacterial …
Number of citations: 0 scholarworks.umt.edu
DR Boate - 1986 - search.proquest.com
This thesis describes the synthesis of a variety of fused heterocyclic compounds containing either the azetidinonyl or the pyrrolidinonyl moieties. Although these types of compounds …
Number of citations: 2 search.proquest.com
E Tokay, T Güngör, N Hacıoğlu, FC Önder… - European Journal of …, 2020 - Elsevier
… 3-Methoxypropanoyl chloride was synthesized from 3-methoxypropanoic acid according to the procedure described in Ref. [33]. 5-Morpholino-2,4-dinitrophenol (0.743 mmol; 0.2 g) was …
Number of citations: 11 www.sciencedirect.com

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